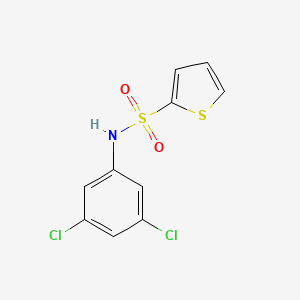

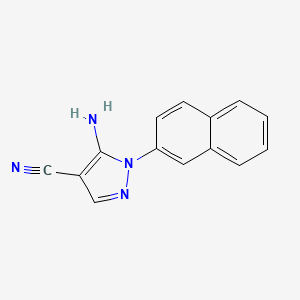

![molecular formula C14H11N3O B5556959 3,4-二氢苯并咪唑并[2,1-b]喹唑啉-1(2H)-酮](/img/structure/B5556959.png)

3,4-二氢苯并咪唑并[2,1-b]喹唑啉-1(2H)-酮

描述

Synthesis Analysis

The synthesis of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones has been achieved through various methodologies, highlighting the versatility and interest in these compounds within the chemical synthesis community. Notably, a one-step synthesis utilizing 3-butyl-1-methyl imidazolium bromide as a room temperature ionic liquid at 120°C has demonstrated efficient production with good yields, showcasing the innovative approaches to synthesizing these compounds under environmentally friendly conditions (Shaabani, Rahmati, Farhangi, & Rezayan, 2007). Additionally, the use of ZnO nanoparticles as catalysts under both conventional heating and microwave irradiation further illustrates the diverse synthetic strategies employed to access these molecules (Diab, Abdelhamid, & Elwahy, 2018).

Molecular Structure Analysis

The molecular structure of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones has been elucidated through various analytical techniques, confirming the formation of the desired products and providing insights into the structural features critical for their reactivity and properties. The intricate design and structural complexity of these molecules underscore their potential utility in diverse chemical and biological applications.

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, demonstrating their versatility as synthetic intermediates. For example, their synthesis often involves multicomponent reactions that highlight their reactivity and potential for functionalization. The innovative use of ultrasound-assisted synthesis and the identification of novel reaction intermediates suggest these compounds' utility in developing new synthetic methodologies (Chen, Chung, Narhe, & Sun, 2016).

Physical Properties Analysis

The physical properties of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones, such as solubility, melting points, and stability, are essential for their practical applications. While specific details on these properties are less commonly reported in the literature, they are critical for understanding how these compounds can be handled, stored, and utilized in various contexts.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are fundamental for harnessing these compounds' potential in pharmaceuticals, materials science, and other fields. The exploration of their reactions under solvent-free conditions and the use of green chemistry principles in their synthesis are particularly noteworthy, indicating a move towards more sustainable and environmentally friendly chemical practices (Shirini, Mazloumi, & Seddighi, 2018).

科学研究应用

合成方法

3,4-二氢苯并咪唑并[2,1-b]喹唑啉-1(2H)-酮研究的一个重要领域涉及其合成。使用 3-丁基-1-甲基咪唑鎓溴,合成了一类新型化合物,具有良好的收率和较短的反应时间。这种离子液体可以循环利用,用于后续反应而不会降低效率,突出了环保的方法 (Shaabani 等人,2007)。类似地,研究表明使用多组分反应合成聚(四氢苯并咪唑并[2,1-b]喹唑啉-1(2H)-酮),在常规加热和微波辐射下均可实现 (Diab、Abdelhamid 和 Elwahy,2018)。

机理研究

机理研究是另一个关键的研究领域。通过涉及亲核攻击和电环成环的新型机理,实现了苯并咪唑并[2,1-b]喹唑啉-1(1H)-酮的超声辅助合成,这与先前接受的机理形成对比 (Chen 等人,2016)。这突出了对合成这些化合物所涉及的化学过程的不断理解。

绿色化学方法

最近的研究越来越关注绿色化学方法。例如,使用 γ-Fe2O3@KSF 作为一种新型可循环利用的磁性催化剂,制备了四氢苯并咪唑并[2,1-b]喹唑啉-1(2H)-酮,强调了有机溶剂的有限使用和优异的产品纯度 (Zeydi 和 Ghorbani,2020)。另一项研究使用离子液体改性的纳米多孔钠离子蒙脱石进行合成,在较短的反应时间内实现了优异的收率,并证明了催化剂的可重复使用性 (Shirini、Mazloumi 和 Seddighi,2018)。

新合成途径

还对这些化合物的合成新途径进行了研究。例如,使用碱催化的环转化开发了一种高效的合成方法,产生了多种多环氮杂芳烃的良好收率,表明在合成复杂有机结构中具有更广泛的潜在应用 (Pratap 和 Ram,2007)。

属性

IUPAC Name |

3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-13-7-3-5-10-9(13)8-17-12-6-2-1-4-11(12)16-14(17)15-10/h1-2,4,6,8H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFXLFGCMOOXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)